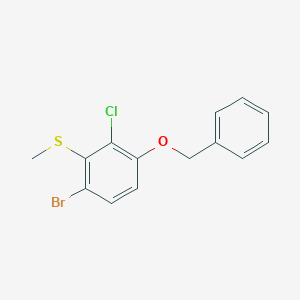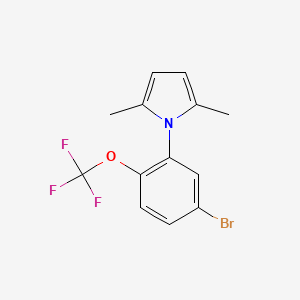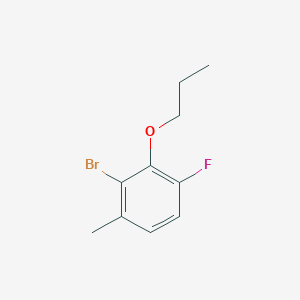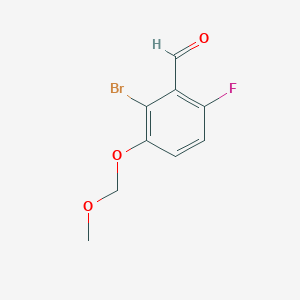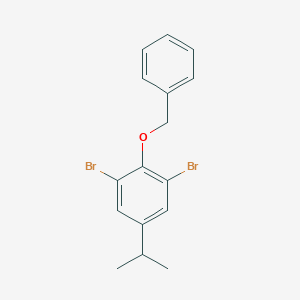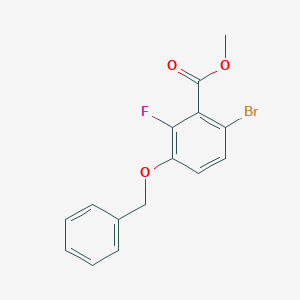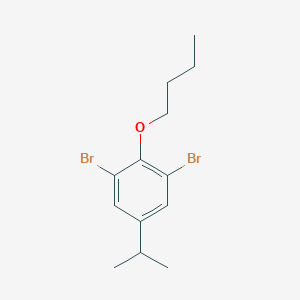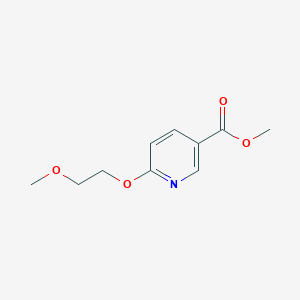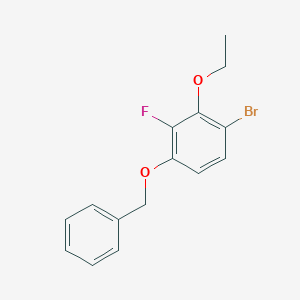
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene, also known as 1-BBEF, is a synthetic organic compound with a range of potential applications in scientific research. 1-BBEF is a member of the benzene family, which is composed of 6 carbon atoms that are arranged in a ring structure. This compound is synthesized via a nucleophilic aromatic substitution reaction, and its reactivity can be further modified by altering the substituents on the benzene ring. 1-BBEF has been studied for its potential use in various scientific research applications, including drug development, organic synthesis, and analytical chemistry.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has been studied for its potential use in various scientific research applications, including drug development, organic synthesis, and analytical chemistry. In drug development, this compound can be used to synthesize novel drug molecules with desired pharmacological properties. In organic synthesis, this compound can be used as a versatile building block for constructing complex organic molecules. In analytical chemistry, this compound can be used to detect and quantify the presence of other organic compounds.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is largely dependent on its reactivity. The reactivity of this compound is determined by the substituents on the benzene ring, such as the ethoxy group. The ethoxy group can act as a nucleophile, allowing this compound to react with other molecules and form covalent bonds. This reactivity can be further modified by altering the substituents on the benzene ring.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely unknown. However, this compound has been studied for its potential use in drug development, and it is likely that it has some biological activity. Further research is needed to determine the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its reactivity can be modified by altering the substituents on the benzene ring. Furthermore, this compound is relatively stable and has a low toxicity. However, this compound has some limitations. It is not very soluble in water, and it is not very reactive with other molecules.
Future Directions
There are several potential future directions for 1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene research. One potential direction is to further explore its potential use in drug development. Another potential direction is to investigate its potential use in organic synthesis and analytical chemistry. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound. Finally, research could be conducted to develop new methods for synthesizing this compound with improved properties.
Synthesis Methods
1-(Benzyloxy)-4-bromo-3-ethoxy-2-fluorobenzene is synthesized via a nucleophilic aromatic substitution reaction. This reaction involves the substitution of a nucleophile, such as bromine, for a hydrogen atom on the benzene ring. To carry out this reaction, a brominating agent, such as N-bromosuccinimide (NBS), is used. The brominating agent reacts with the benzene ring, resulting in the formation of the this compound product. The reaction can be further modified by altering the substituents on the benzene ring, such as the ethoxy group.
properties
IUPAC Name |
1-bromo-2-ethoxy-3-fluoro-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c1-2-18-15-12(16)8-9-13(14(15)17)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNMISNKKSVNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


